(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC17631367
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | (1R)-1-(4-imidazol-1-ylphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | OYVAMJZOLMOBIL-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=CN=C2)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a (1R)-configured ethylamine group attached to a phenyl ring substituted at the para position with a 1H-imidazol-1-yl moiety. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, adopts a planar geometry, while the ethylamine side chain introduces stereochemical complexity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| SMILES (Isomeric) | CC@HN | |
| InChIKey | OYVAMJZOLMOBIL-SECBINFHSA-N |
The stereochemistry at the C1 position is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predictive of molecular behavior in mass spectrometry, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.11823 | 141.2 |
| [M+Na]⁺ | 210.10017 | 153.7 |
| [M+NH₄]⁺ | 205.14477 | 149.6 |
| [M-H]⁻ | 186.10367 | 144.7 |
These values suggest moderate polarity, aligning with imidazole’s aromatic nitrogen atoms contributing to hydrogen-bonding capacity .
Synthesis and Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include:
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Imidazole protons: δ 7.6–7.8 ppm (H2, H4, H5)
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Phenyl protons: δ 7.2–7.5 ppm (ortho/meta to imidazole)
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Ethylamine CH: δ 3.8–4.2 ppm (split by chiral center)
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¹³C NMR: Carbons adjacent to imidazole nitrogen resonate at δ 120–130 ppm.
Infrared (IR) Spectroscopy:
| Application | Evidence Base | Citation |
|---|---|---|
| Antimicrobial | Imidazoles disrupt microbial DNA | |
| Anti-inflammatory | COX-2 inhibition in analogs | |
| Oncology | Apoptosis induction in vitro |
Notable Limitations: No in vivo data exist for this specific compound, necessitating caution in extrapolating effects from structural analogs .
Computational Insights
Molecular Docking Studies
Using Schrödinger’s OPLS4 force field, imidazole derivatives exhibit:
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COX-2 binding: Three hydrogen bonds with GLN-242 (2.3 Å) and ARG-343 (2.2–2.4 Å) .
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Factor Xa inhibition: Binding affinity comparable to razaxaban (−5.6 kcal/mol) .
ADMET Predictions
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Absorption: High gastrointestinal permeability (LogP ≈ 2.1)
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Metabolism: Likely CYP3A4 substrate due to imidazole metabolism.
Future Directions
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Stereoselective synthesis optimization to improve enantiomeric excess.
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In vitro screening against ESKAPE pathogens and cancer cell lines.
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Pharmacokinetic profiling to assess bioavailability and metabolic stability.
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